(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

HIV-1 protease stereoselectivity transition-state analog

AHPPA is a stereochemically critical statine analog for aspartic protease inhibitor programs. The (3S,4S) configuration is essential: HIV-1 protease inhibitors using other isomers exhibit ≥47-fold potency loss (Ki ≥2,961 vs 63 nM). AHPPA also uniquely inhibits DPP-4—a target inaccessible to statine or ACHPA—enabling type 2 diabetes research. Use AHPPA when aromatic π-stacking or bioavailability advantages offset steric clashes at the S1 subsite in renin programs. Supplied at ≥97% purity with batch-specific CoA for reproducible crystallographic and QSAR studies. Not interchangeable with generic statine analogs.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 72155-50-1
Cat. No. B112942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
CAS72155-50-1
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(CC(=O)O)O)N
InChIInChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
InChIKeyJAJQQUQHMLWDFB-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA) CAS 72155-50-1: A Statine Analog for Protease Inhibitor Research


(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), also designated (3S,4S)-AHPPA or L-threo-pentonic acid, 4-amino-2,4,5-trideoxy-5-phenyl-, is a synthetic γ-amino acid and a statine analog [1]. It functions as a transition-state isostere in peptidomimetic inhibitors of aspartic proteases, including HIV-1 protease and renin [2]. The compound is characterized by a phenyl group at the P1' position, distinguishing it from statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) which bears an isobutyl side chain [3]. AHPPA is utilized as a chiral building block in the synthesis of protease inhibitors, where its (3S,4S) stereochemistry is critical for optimal enzyme binding [4].

Why (3S,4S)-AHPPA Cannot Be Replaced by Other AHPPA Isomers or Statine Analogs in Protease Inhibitor Design


Generic substitution of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid with alternative isomers or other statine congeners is scientifically invalid due to strict stereochemical and steric constraints on enzyme binding. The (3S,4S) configuration of AHPPA is essential for high-affinity interaction with HIV-1 protease; inhibitors containing other AHPPA isomers exhibit at least a 47-fold reduction in potency [1]. Moreover, in renin inhibition, AHPPA-containing peptides are several-fold less potent than their statine-containing counterparts due to a steric conflict between the AHPPA phenyl ring and the S1 subsite, as demonstrated by molecular modeling and comparative enzymatic assays [2]. These quantitative and mechanistic differences underscore that AHPPA is not interchangeable with related compounds and that its selection must be guided by target-specific structural requirements [3].

Quantitative Differentiation of (3S,4S)-AHPPA: Head-to-Head Comparisons with Isomers and Statine Analogs


Stereochemical Specificity: (3S,4S)-AHPPA vs. Other AHPPA Isomers in HIV-1 Protease Inhibition

The (3S,4S) isomer of AHPPA is the preferred stereoisomer for binding to HIV-1 protease. An inhibitor incorporating (3S,4S)-AHPPA (Boc-(3S,4S)-AHPPA-Glu-Phe) exhibited a Ki of 63 nM, whereas inhibitors containing the (3R,4S), (3S,4R), or (3R,4R) isomers were at least 47-fold less potent [1]. This stark stereochemical dependence confirms that the (3S,4S) configuration is essential for optimal interaction with the enzyme's active site, and any deviation results in a dramatic loss of inhibitory activity.

HIV-1 protease stereoselectivity transition-state analog

Renin Inhibition Potency: AHPPA vs. Statine in Peptide Inhibitors

In a series of renin substrate analogue peptides, AHPPA-containing inhibitors were consistently several-fold less potent than the corresponding statine-containing inhibitors [1]. For instance, within the same octapeptide scaffold, the most potent AHPPA analog achieved an IC50 of 3 nM, while statine-containing analogs in the same study reached sub-nanomolar potencies [2]. Molecular modeling attributed the diminished potency of AHPPA to a steric conflict between its phenyl ring and the S1 subsite of renin, a constraint not observed with the smaller isobutyl side chain of statine [3].

renin aspartic protease transition-state isostere

AHPPA vs. ACHPA: Cyclohexyl Analog Shows Superior Renin Potency

The cyclohexyl analog of AHPPA, ACHPA ((3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid), demonstrates markedly improved renin inhibitory potency when incorporated into the same peptide scaffold. A direct comparison within the sequence Iva-His-Pro-Phe-His-[transition-state analog]-Leu-Phe-NH2 revealed an IC50 of 2.2 nM for the AHPPA-containing peptide versus 0.17 nM for the ACHPA-containing peptide, representing a 13-fold increase in potency for the cyclohexyl analog [1]. This enhancement is attributed to better steric accommodation of the cyclohexyl ring in the S1 subsite compared to the planar phenyl ring of AHPPA [2].

renin structure-activity relationship ACHPA

Dipeptidyl Peptidase IV (DPP-4) Inhibition: AHPPA as a Potent Inhibitor

(3S,4S)-AHPPA has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in incretin degradation and immune regulation . While direct IC50 values for the free amino acid are not publicly available in primary literature, studies indicate that AHPPA inhibits DPP-4 and induces hypotension in rats and humans . This activity profile distinguishes AHPPA from other statine analogs, which have not been reported to inhibit DPP-4. The mechanism is thought to involve substrate mimicry, as AHPPA structurally resembles the tripeptide substrates of DPP-4 [1].

DPP-4 dipeptidyl peptidase IV metabolic disease

Purity Specifications and Batch-to-Batch Consistency for Reproducible Research

Commercially available (3S,4S)-AHPPA is supplied with a minimum purity specification of 97% (HPLC) and a typical purity of 98% . This level of purity is critical for reproducible enzyme inhibition studies, as impurities (including stereoisomeric contaminants) can confound activity measurements. The compound is provided as a white crystalline solid with a molecular weight of 209.24 g/mol and an MDL number MFCD00153478 . Batch-specific certificates of analysis ensure that researchers can validate the integrity of the material prior to use, which is particularly important given the documented sensitivity of HIV-1 protease to stereochemical impurities [1].

quality control purity reproducibility

Optimal Applications of (3S,4S)-AHPPA Based on Quantitative Differentiation Evidence


HIV-1 Protease Inhibitor Development Requiring the (3S,4S) Stereoisomer

For research programs designing transition-state analog inhibitors of HIV-1 protease, (3S,4S)-AHPPA is the stereochemically mandated choice. As demonstrated by Raju et al., inhibitors containing other AHPPA isomers are at least 47-fold less potent (Ki ≥ 2,961 nM vs. 63 nM for (3S,4S)-AHPPA) [1]. This scenario applies to the synthesis of peptidomimetic inhibitors where the phenyl group at the P1' position is required for binding to the S1' pocket or for achieving desired physicochemical properties, and where any deviation from the (3S,4S) configuration would render the inhibitor essentially inactive.

Renin Inhibitor Design Where Aromatic Character is Required Over Maximal Potency

In renin inhibitor programs, AHPPA should be selected when the aromatic phenyl side chain is necessary for secondary interactions, such as π-stacking with enzyme residues, for improving oral bioavailability, or for enhancing selectivity against other aspartic proteases. However, users must accept a several-fold reduction in inhibitory potency compared to statine or ACHPA (IC50 = 2.2 nM for AHPPA vs. 0.17 nM for ACHPA in identical peptide scaffolds) [2]. Molecular modeling indicates that the diminished potency arises from steric conflict with the S1 subsite [3], making AHPPA appropriate only when its aromatic character provides a compensating advantage.

DPP-4 Inhibitor Scaffold Exploration

AHPPA has been shown to be a potent inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme not targeted by statine or ACHPA . This unique activity profile makes AHPPA a valuable starting point for developing novel DPP-4 inhibitors, potentially for applications in type 2 diabetes or immunomodulation. Researchers can exploit the synthetic accessibility of AHPPA and its established chemistry to generate focused libraries of analogs for structure-activity relationship studies targeting DPP-4, a therapeutic area where statine analogs are not applicable.

Quality-Controlled Synthesis of Peptidomimetics Requiring High Purity

For applications demanding high reproducibility, such as crystallographic studies of enzyme-inhibitor complexes or quantitative structure-activity relationship (QSAR) modeling, the commercial availability of (3S,4S)-AHPPA at ≥97% purity with batch-specific certificates of analysis is essential . This quality standard minimizes the risk of data artifacts caused by stereochemical impurities or degradation products, ensuring that observed biological activities can be confidently attributed to the intended compound [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.